molecular formula C13H14N2O B8582144 4-(Isoquinolin-5-yl)morpholine

4-(Isoquinolin-5-yl)morpholine

Cat. No. B8582144
M. Wt: 214.26 g/mol
InChI Key: HWESQZMTXUGRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853203B2

Procedure details

A mixture of 5-bromoisoquinoline (4.07 g, 19.6 mmol), morpholine (3.41 mL, 39.1 mmol), Cs2CO3 (12.75 g, 39.1 mmol), Pd(OAc)2 (220 mg, 0.98 mmol) and BINAP (609 mg, 0.98 mmol) in toluene (160 mL) was heated at 110° C. for 6 h under N2. The mixture was then concentrated in vacuo and the black residue obtained was taken up in DCM and filtered over Celite. The filtrate was concentrated in vacuo and the brown oil obtained was purified by flash chromatography (SiO2, cHex to AcOEt) to give the title compound (4.17 g) as a brown oil. UPLC-MS: MS 215.1 (M+H+); UPLC rt 0.57 min.
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
12.75 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Name
Quantity
609 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[CH:7]1[C:8]2[C:3](=[C:2]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
4.07 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=CC=C1
Name
Quantity
3.41 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
12.75 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
220 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
609 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the black residue obtained
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the brown oil obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, cHex to AcOEt)

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.17 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.